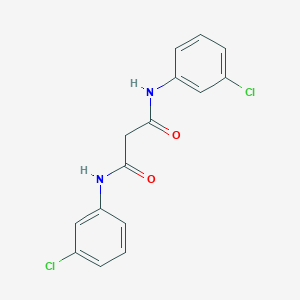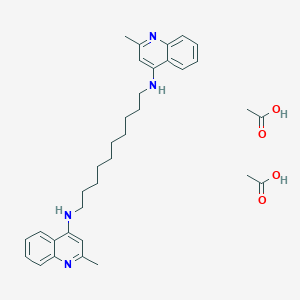
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester, also known as tetraethyl pyrophosphate (TEPP), is a colorless, odorless, and highly toxic organophosphate compound. It is widely used as a pesticide and insecticide in agriculture and veterinary medicine. TEPP is also used as a chemical warfare agent due to its potent neurotoxic effects.
作用機序
TEPP inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and forming a stable phosphorylated intermediate. This results in the irreversible inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine leads to the overstimulation of the nervous system, causing symptoms such as muscle twitching, seizures, and respiratory failure.
生化学的および生理学的効果
TEPP has a wide range of biochemical and physiological effects on humans and animals. It causes inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This leads to symptoms such as muscle twitching, seizures, respiratory failure, and death. TEPP also affects other enzymes and neurotransmitters in the nervous system, leading to a wide range of physiological effects such as cardiovascular collapse, gastrointestinal distress, and neurobehavioral changes.
実験室実験の利点と制限
TEPP is a potent neurotoxic compound that is widely used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. It has several advantages for lab experiments, such as its high potency, stability, and reproducibility. However, TEPP also has several limitations, such as its high toxicity, which requires careful handling and disposal, and its limited solubility, which can affect its bioavailability and pharmacokinetics.
将来の方向性
TEPP has several potential future directions for research. One area of research is the development of new antidotes and therapies for organophosphate poisoning. Another area of research is the development of new pesticides and insecticides that are less toxic and more environmentally friendly. TEPP can also be used as a tool to study the role of acetylcholinesterase and other enzymes in the nervous system and their potential as drug targets for neurological disorders. Finally, TEPP can be used as a model compound to study the mechanism of action of other neurotoxic compounds and their effects on the nervous system.
合成法
TEPP can be synthesized by the reaction between phosphorus oxychloride and diethyl malonate. The reaction is exothermic and requires careful handling due to the high toxicity of the product. TEPP can also be synthesized by the reaction between phosphorus trichloride and diethyl malonate in the presence of a base.
科学的研究の応用
TEPP has been extensively studied for its neurotoxic effects on humans and animals. It is used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. TEPP inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and leading to symptoms such as muscle twitching, seizures, respiratory failure, and death.
特性
CAS番号 |
17350-57-1 |
|---|---|
製品名 |
Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester |
分子式 |
C14H26N4O8 |
分子量 |
378.38 g/mol |
IUPAC名 |
ethyl N-[1,2,2-tris(ethoxycarbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C14H26N4O8/c1-5-23-11(19)15-9(16-12(20)24-6-2)10(17-13(21)25-7-3)18-14(22)26-8-4/h9-10H,5-8H2,1-4H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
InChIキー |
OHDLJZGTUGVLBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
正規SMILES |
CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC |
その他のCAS番号 |
17350-57-1 |
同義語 |
Ethanediylidenetetracarbamic acid tetraethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
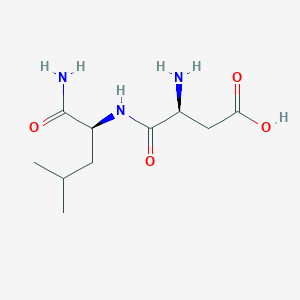


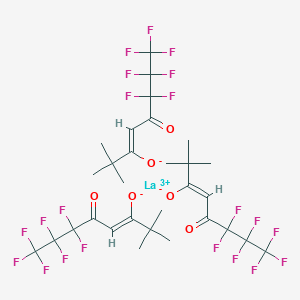
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

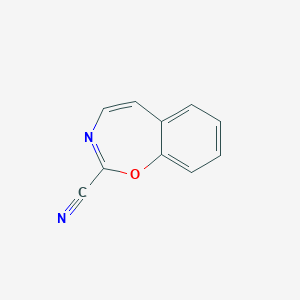
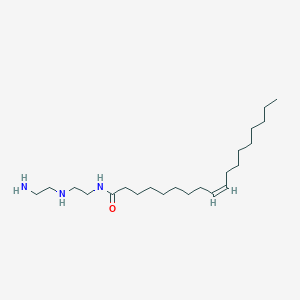
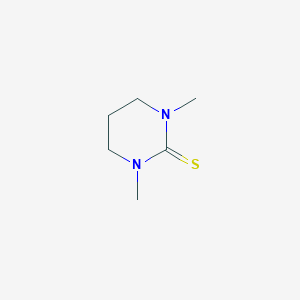
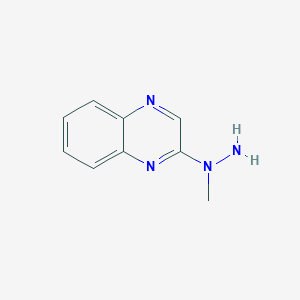
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
